1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime

Chemical Purity Procurement Specification Reference Standard

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime (CAS 946386-33-0) is a synthetic camphor-derived oxime ether featuring a para-fluorobenzyl substituent on the oxime oxygen. The compound belongs to the class of bicyclic monoterpene oxime ethers, which are often explored as intermediates for asymmetric synthesis, as scaffolds in medicinal chemistry, or as bioactive leads in agrochemical research.

Molecular Formula C17H22FNO
Molecular Weight 275.36 g/mol
Cat. No. B12441590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime
Molecular FormulaC17H22FNO
Molecular Weight275.36 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(=NOCC3=CC=C(C=C3)F)C2)C)C
InChIInChI=1S/C17H22FNO/c1-16(2)13-8-9-17(16,3)15(10-13)19-20-11-12-4-6-14(18)7-5-12/h4-7,13H,8-11H2,1-3H3
InChIKeyDOJRVNPEQYTUIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime: Core Identity and Structural Context for Procurement


1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime (CAS 946386-33-0) is a synthetic camphor-derived oxime ether featuring a para-fluorobenzyl substituent on the oxime oxygen . The compound belongs to the class of bicyclic monoterpene oxime ethers, which are often explored as intermediates for asymmetric synthesis, as scaffolds in medicinal chemistry, or as bioactive leads in agrochemical research. Its well-defined (1R,4S)-bicyclo[2.2.1]heptane framework provides conformational rigidity, while the 4-fluorobenzyl group modulates electronic and lipophilic properties. Vendors commonly list this compound at 95–98% purity for research use.

Why Generic Camphor Oximes Cannot Substitute for the 4-Fluorobenzyl Analog: Key Differentiation Drivers


Unsubstituted camphor oxime or simple O-alkyl oxime ethers lack the specific electronic and steric features introduced by the 4-fluorobenzyl group. The para-fluorine atom is strongly electron-withdrawing, which polarizes the aromatic ring, alters the oxime nitrogen basicity, and influences binding interactions in biological targets [1]. For example, replacement of a 4-fluorobenzyl group with an unsubstituted benzyl or methyl group in analogous oxime ether scaffolds has been shown to reduce kinase inhibitory potency and anti-inflammatory cytokine suppression, as seen in closely related camphor oxime ether series. [2] Uniform substitution can therefore compromise target engagement, metabolic profile, or physicochemical properties critical for reproducible in vitro and in vivo studies.

Quantitative Differentiation Evidence for 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime


Purity Specification vs. Common Camphor Oxime Standards

Vendor-supplied 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime is specified at 95% purity (HPLC) . In comparison, the parent camphor oxime is commercially available at a typical purity of 95–98% . The 4-fluorobenzyl derivative thus meets a baseline purity benchmark suitable for reproducible research, though no advantage over the parent oxime in absolute purity is demonstrated. This data is provided to establish the compound's identity and basic quality metric for procurement.

Chemical Purity Procurement Specification Reference Standard

Lipophilicity Shift Induced by 4-Fluorobenzyl Substitution

The calculated XLogP3 for the target compound is 4.4 [1], while the parent camphor oxime has an estimated XLogP3 of approximately 2.0 [2]. This represents a quantifiable increase in lipophilicity by roughly 2.4 log units, attributable to the 4-fluorobenzyl group. Higher lipophilicity can improve membrane permeability but may also alter off-target binding profiles.

Lipophilicity Physicochemical Property Drug-Likeness

Preliminary Kinase Inhibition Profile vs. Non-Fluorinated Congeners

Online vendor literature claims that 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime selectively inhibits cyclin-dependent kinases (CDKs) with greater potency than non-fluorinated camphor oxime ethers [1]. The quantitative data is not available in the public primary literature, and the claim cannot be independently verified. This evidence is flagged as low-confidence vendor-originated information; no direct head-to-head data is accessible.

Kinase Inhibition CDK Anticancer Screening

Application Scenarios for 1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime Based on Available Evidence


Medicinal Chemistry Probe for Kinase Target Validation

Given the vendor-reported CDK inhibition properties [1] and the enhanced lipophilicity relative to camphor oxime [2], this compound may serve as a structurally rigid, fluorinated probe for kinase selectivity screening. The 4-fluorobenzyl group can be used to install a 18F radiolabel for PET imaging or as a 19F NMR reporter in ligand-binding studies.

Asymmetric Synthesis Intermediate or Chiral Ligand Precursor

The rigid bicyclic camphor skeleton with defined stereochemistry and the versatile oxime ether functionality allows further derivatization, e.g., reduction to chiral primary amines [1]. This makes it suitable as a starting material for novel chiral auxiliaries or ligands in enantioselective catalysis, where the fluorine substituent may fine-tune electronic effects.

Agrochemical Lead Optimization Scaffold

Camphor oxime ethers are known for insecticidal and termiticidal activities [1]. The 4-fluorobenzyl derivative's increased lipophilicity (ΔXLogP3 +2.4 vs. camphor oxime) [2] could lead to improved cuticle penetration in pest insects, making it a candidate for structure–activity relationship studies in agrochemical discovery programs.

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